molecular formula C21H22O3 B4106724 4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one

4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one

Cat. No. B4106724
M. Wt: 322.4 g/mol
InChI Key: CMGWOXVVGCJYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one, also known as OD1, is a synthetic compound with potential applications in scientific research. OD1 is a spirocyclic lactone that has been synthesized through various methods.

Mechanism of Action

4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one inhibits the activity of PCAF by binding to the bromodomain of PCAF. The bromodomain is a conserved protein domain that recognizes and binds to acetylated lysine residues on histones. By inhibiting the activity of PCAF, 4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one can regulate gene expression and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One advantage of 4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one is its potential as a cancer therapy. 4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. However, one limitation of 4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one is its potential toxicity. Further research is needed to determine the toxicity of 4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one and its potential side effects.

Future Directions

For 4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one research include investigating its potential as a cancer therapy, determining its toxicity and potential side effects, and studying its mechanism of action in greater detail.

Scientific Research Applications

4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one has potential applications in scientific research as a tool to study the role of spirocyclic lactones in various biological systems. 4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one has been shown to inhibit the activity of the histone acetyltransferase p300/CBP-associated factor (PCAF), which plays a crucial role in the regulation of gene expression. 4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

IUPAC Name

4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c22-19-20(14-8-3-9-15-20)21(23,17-12-6-2-7-13-17)18(24-19)16-10-4-1-5-11-16/h1-2,4-7,10-13,18,23H,3,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGWOXVVGCJYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)OC(C2(C3=CC=CC=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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